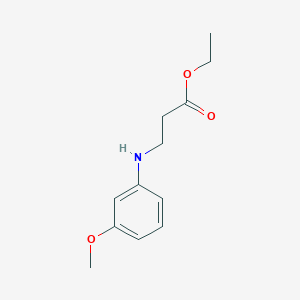
Ethyl 3-((3-methoxyphenyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((3-methoxyphenyl)amino)propanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of propanoic acid and contains an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((3-methoxyphenyl)amino)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxyaniline with ethyl acrylate under specific conditions. The reaction typically requires a catalyst, such as a base, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-methoxyphenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 3-((3-methoxyphenyl)amino)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-((3-methoxyphenyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-((3-methoxyphenyl)amino)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring.
Biological Activity
Ethyl 3-((3-methoxyphenyl)amino)propanoate, also referred to as ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, is a compound with significant potential in various biological applications. Its unique structure, characterized by an amino group and a methoxyphenyl moiety, allows for interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C12H17NO3·HCl, with a molecular weight of approximately 243.73 g/mol. This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions involving propanoic acid derivatives and aniline compounds. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the methoxyphenyl group may engage in hydrophobic interactions that modulate enzyme activity. These interactions are crucial for the compound's role in enzyme-substrate dynamics and protein-ligand binding studies.
Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit notable antioxidant properties. For instance, compounds synthesized from similar structures have shown DPPH radical scavenging activities significantly higher than that of ascorbic acid, indicating strong potential for antioxidant applications .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that certain derivatives possess cytotoxic effects, with varying degrees of potency. Notably, compounds related to this structure have shown higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against specific cancer types .
Case Studies and Research Findings
- Cytotoxicity Studies : A study reported that derivatives of this compound exhibited IC50 values ranging from 10 µM to 25 µM against U-87 cells, indicating moderate to strong cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with various enzymes highlighted its potential as a modulator in enzyme kinetics, particularly in systems involving cytochrome P450 enzymes. This suggests its utility in drug metabolism studies.
- Antioxidant Efficacy : In comparative studies, the antioxidant activity of related compounds was assessed using the DPPH method, revealing that some derivatives had scavenging activities exceeding those of established antioxidants like ascorbic acid by up to 1.4 times .
Properties
CAS No. |
75227-24-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 3-(3-methoxyanilino)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)7-8-13-10-5-4-6-11(9-10)15-2/h4-6,9,13H,3,7-8H2,1-2H3 |
InChI Key |
LFXHUZZDEVUGMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















